N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond stabilizes the transition state of the reaction, allowing for increased reaction rates and specificity.
Biochemical and Physiological Effects:
N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide has been shown to have several biochemical and physiological effects. These include inhibition of various enzymes, modulation of cellular signaling pathways, and alteration of protein-protein interactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide in lab experiments is its high specificity for certain enzymes. This allows for the selective inhibition or activation of specific enzymes, which is important for studying their roles in various biochemical processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for research involving N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide. One area of research is the development of new synthetic methods for the compound, which can improve its yield and purity. Another area of research is the identification of new enzymes that can be targeted by the compound, which can expand its applications in various fields of research. Additionally, the development of new derivatives of the compound can improve its selectivity and potency, making it a more valuable tool for scientific research.
Synthesis Methods
The synthesis of N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the synthesis of 2,4-dioxooxazolidine, which is then reacted with pyrrolidine to form the intermediate compound. The final step involves the coupling of the intermediate compound with benzoyl chloride to form the final product.
Scientific Research Applications
N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide has numerous applications in scientific research. One of the most significant applications is in the study of enzyme-catalyzed reactions. This compound can be used as a substrate for various enzymes, allowing researchers to study the kinetics and mechanisms of these reactions.
properties
IUPAC Name |
N-[2-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-13(8-17-15(22)11-4-2-1-3-5-11)18-7-6-12(9-18)19-14(21)10-24-16(19)23/h1-5,12H,6-10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSDHKBQKRBWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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